molecular formula C8H7F2NO2 B1314724 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole CAS No. 531508-46-0

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B1314724
CAS No.: 531508-46-0
M. Wt: 187.14 g/mol
InChI Key: LZUWIFLVQKZUOO-UHFFFAOYSA-N
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Description

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol It is characterized by the presence of a benzodioxole ring substituted with an aminomethyl group and two fluorine atoms

Preparation Methods

The synthesis of 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole can be compared with other similar compounds, such as:

The presence of both the aminomethyl group and the fluorine atoms in this compound makes it unique and valuable for various applications.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUWIFLVQKZUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471667
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531508-46-0
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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